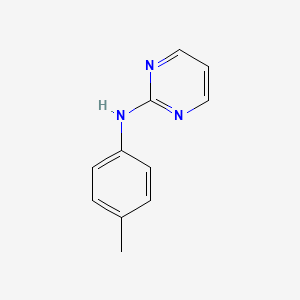
N-(4-Methylphenyl)pyrimidin-2-amine
Descripción general
Descripción
“N-(4-Methylphenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is N-(4-methylphenyl)-N-(2-pyrimidinyl)amine .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include “N-(4-Methylphenyl)pyrimidin-2-amine”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “N-(4-Methylphenyl)pyrimidin-2-amine” is characterized by a pyrimidine ring linked to a phenyl ring. The phenyl ring carries a methyl group . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are also significant .Physical And Chemical Properties Analysis
“N-(4-Methylphenyl)pyrimidin-2-amine” is a solid at room temperature . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Cancer Chemotherapy Research
N-(4-Methylphenyl)pyrimidin-2-amine has been studied for its potential as a chemotherapeutic agent. For instance, it has been involved in the synthesis of monastrol, a compound that acts as an inhibitor of mitotic kinesin, which is a potentially important target in cancer therapy .
Antitumor Activity
This compound has shown promise in inhibiting the migration of cancer cells, such as PC-3 prostate cancer cells, in a concentration-dependent manner, indicating its potential role in antitumor activity .
Leukemia Treatment
Derivatives of N-(4-Methylphenyl)pyrimidin-2-amine have been used to treat leukemia by specifically inhibiting the activity of tyrosine kinases, which are crucial for the growth and survival of cancer cells .
Antitrypanosomal Activity
Some derivatives have also been explored for their antitrypanosomal properties, which could be useful in treating diseases caused by Trypanosoma parasites .
Fungicidal Applications
The compound has been part of research into designing and synthesizing molecules with fungicidal activity, which could lead to new treatments for fungal infections .
Anti-Angiogenic Properties
Research has also been conducted on novel derivatives for their anti-angiogenic properties, which could inhibit the formation of new blood vessels in tumors, a key process in cancer progression .
Mecanismo De Acción
Target of Action
N-(4-Methylphenyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . It also inhibits protein kinases , essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of protein kinases, it prevents the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This inhibition disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and differentiation. By inhibiting protein kinases, it disrupts the signaling processes that regulate these pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact its bioavailability and distribution within the body.
Result of Action
The compound exhibits antitrypanosomal and antiplasmodial activities . Some derivatives of 2-aminopyrimidine have shown to be active in low micromolar to submicromolar concentration . By inhibiting protein kinases, it can also exert anticancer potential .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMBRUDOKZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



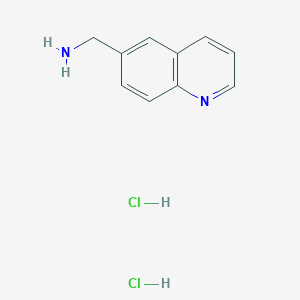
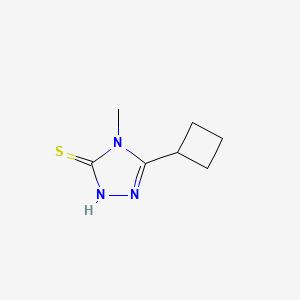
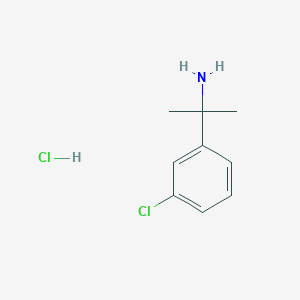
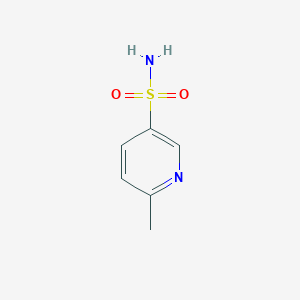



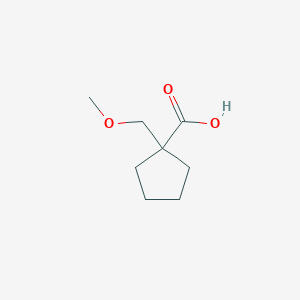

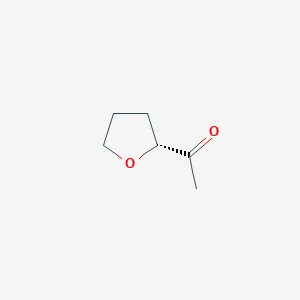

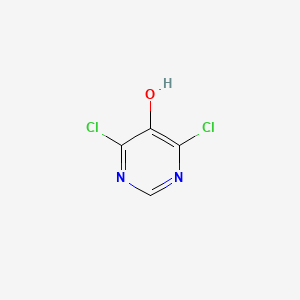

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)